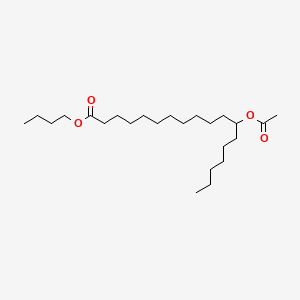
Butyl 12-acetoxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 12-acetoxyoctadecanoate: is an ester compound with the molecular formula C24H46O4 . It is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a potential biodiesel additive. This compound is characterized by its long carbon chain and ester functional group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl 12-acetoxyoctadecanoate can be synthesized through the esterification reaction between 12-hydroxyoctadecanoic acid and butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond and the removal of water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes using reactive distillation or membrane reactors to enhance the efficiency and yield of the esterification reaction. These methods help in achieving higher conversion rates and purities .
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 12-acetoxyoctadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield and .
Oxidation: The compound can be oxidized to form corresponding and .
Reduction: Reduction reactions can convert the ester into and .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as or .
Reduction: Reducing agents like or .
Major Products:
Hydrolysis: 12-hydroxyoctadecanoic acid and butanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl 12-acetoxyoctadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a biodegradable surfactant and its role in drug delivery systems due to its amphiphilic nature .
Industry: The compound finds applications in the cosmetics industry as an emollient and in the pharmaceutical industry as a solvent and excipient. Additionally, it is explored as a biodiesel additive to improve the fluidity and combustion properties of biodiesel .
Wirkmechanismus
The mechanism of action of butyl 12-acetoxyoctadecanoate involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can alter the fluidity and permeability of the membranes, making it useful in drug delivery systems. The ester bond in the compound can be hydrolyzed by esterases , releasing the active components that exert their effects on molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
- Butyl acetate
- Butyl lactate
- Butyl butyrate
Comparison: Butyl 12-acetoxyoctadecanoate is unique due to its long carbon chain and specific ester functional group, which provide distinct physical and chemical properties compared to shorter-chain esters like butyl acetate and butyl lactate. These properties make it more suitable for applications requiring higher molecular weight and hydrophobicity , such as in cosmetics and biodiesel additives .
Eigenschaften
CAS-Nummer |
5417-31-2 |
|---|---|
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
butyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C24H46O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h23H,4-21H2,1-3H3 |
InChI-Schlüssel |
RZCIMBXDARLUTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
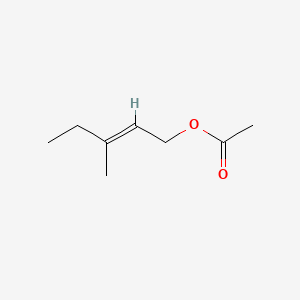
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
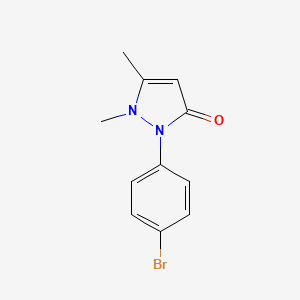
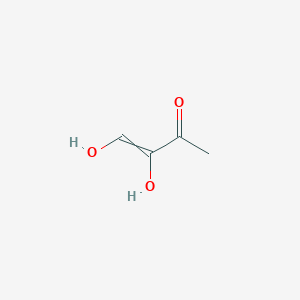

![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

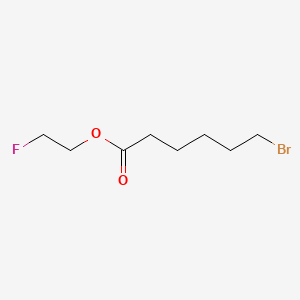
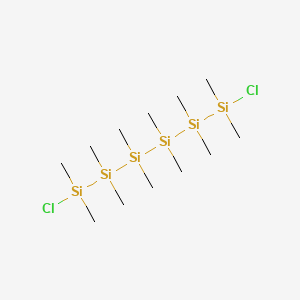
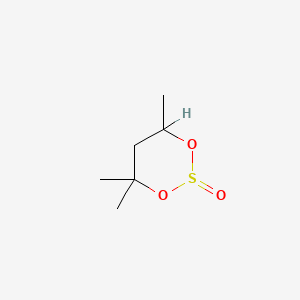
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
